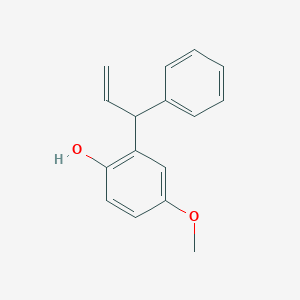
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a phenylprop-2-en-1-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then subjected to a reaction with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and phenylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3) by binding to its hydroxyl residue . This inhibition can lead to the suppression of downstream signaling pathways involved in inflammation and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to eugenol and isoeugenol
Propiedades
Número CAS |
38276-84-5 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-methoxy-2-(1-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-3-14(12-7-5-4-6-8-12)15-11-13(18-2)9-10-16(15)17/h3-11,14,17H,1H2,2H3 |
Clave InChI |
UNBJVQDPIJLBHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




phosphanium iodide](/img/structure/B14670901.png)
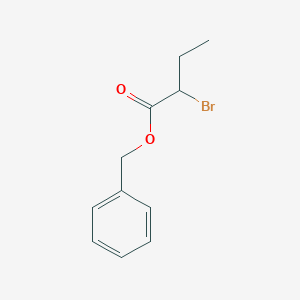
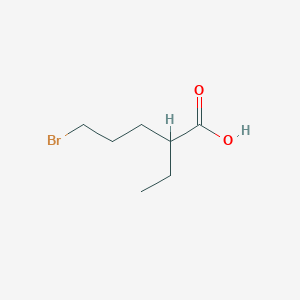




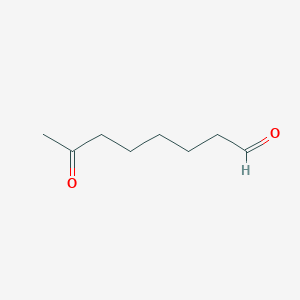

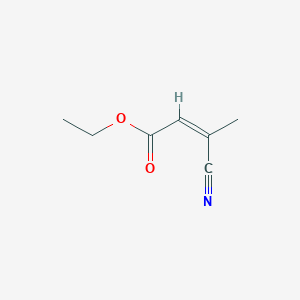

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
